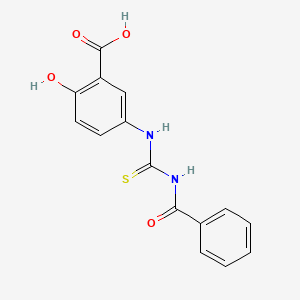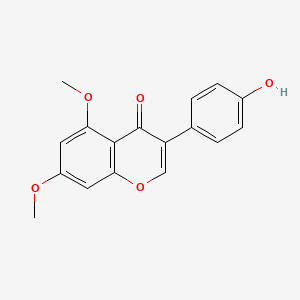
3-(4-hydroxyphenyl)-5,7-dimethoxy-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of chromen-4-one, which is a class of organic compounds known as benzopyrans . Benzopyrans are characterized by a structure that contains a benzene ring fused to a pyran ring. The “3-(4-hydroxyphenyl)” part suggests the presence of a phenolic group (a benzene ring with a hydroxyl group) attached to the third carbon of the chromen-4-one structure .
Molecular Structure Analysis
The molecular structure of similar compounds, such as 3-(4-hydroxyphenyl)propanal, has been analyzed using techniques like Fourier transform infrared (FTIR) and proton nuclear magnetic resonance (1H NMR) spectroscopy .Chemical Reactions Analysis
3-(4-hydroxyphenyl)pyruvate, a related compound, is involved in the biosynthesis pathway of the amino acid tyrosine .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, 3-(4-hydroxyphenyl)propanal has a molecular formula of C9H10O2 and an average mass of 150.174 Da .Wissenschaftliche Forschungsanwendungen
Synthetic Protocols for 6H-Benzo[c]chromen-6-ones
6H-Benzo[c]chromen-6-ones, which are structurally similar to 3-(4-hydroxyphenyl)-5,7-dimethoxy-4H-chromen-4-one, have significant pharmacological importance. Synthetic procedures for these compounds include Suzuki coupling reactions, reactions of 3-formylcoumarin (chromenones) with bis(silylenol ethers), radical-mediated cyclization, metal or base-catalyzed cyclization, and benzoic acid coupling with benzoquinone. Efficient and simple procedures involve Michael acceptor reactions with dicarbonyl compounds (Mazimba, 2016).
Pharmacological Properties and Therapeutic Potential
Therapeutic Potential of Naringenin
Naringenin, chemically known as 5,7-dihydroxy-2-(4-hydroxyphenyl)chroman-4-one, is found in citrus fruits and has received attention due to its potent pharmacological activities. It shows promise in treating neurological, cardiovascular, gastrointestinal, rheumatological, metabolic, and malignant disorders. Its therapeutic potential is attributed to its anti-inflammatory and antioxidant effects (Rani et al., 2016).
Recent Advances in 3-Hydroxycoumarin Chemistry
3-Hydroxycoumarin and derivatives are important due to their various chemical, photochemical, and biological properties. These compounds are used in pharmaceutical, perfumery, agrochemical industries, and genetics, pharmacology, microbiology fields. The synthesis, reactivity, and applications of 3-hydroxycoumarin are well-documented, highlighting its significance across diverse fields (Yoda, 2020).
Anticancer Properties of Compounds
Certain compounds, like (E)-3-[2-(4-hydroxyphenyl)ethenyl]-6-methoxy-4H-1-benzopyran-4-one, show high tumor specificity and less keratinocyte toxicity, making them potential candidates for anticancer drugs. These compounds induce apoptotic cell death in oral squamous cell carcinoma cell lines, and their tumor specificity correlates with their molecular size and lipophilicity (Sugita et al., 2017).
Wirkmechanismus
Target of Action
Similar compounds have been shown to interact with enzymes such asMacrophage migration inhibitory factor and 4-hydroxyphenylpyruvate dioxygenase . These enzymes play crucial roles in various biological processes, including immune response and tyrosine catabolism, respectively .
Mode of Action
Similar compounds have been shown to inhibit their target enzymes, leading to changes in the biochemical pathways they regulate .
Biochemical Pathways
Related compounds have been shown to impact pathways related totyrosine catabolism and photosynthesis .
Pharmacokinetics
Similar compounds have been shown to have a short plasma half-life, leading to rapid attainment of steady state levels during continuous intravenous infusion .
Result of Action
Similar compounds have been shown to have various effects, includinganti-cancer activity and disruption of neuro-endocrine systems .
Action Environment
Similar compounds have been shown to be biodegradable, suggesting that environmental conditions could potentially influence their action and stability .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(4-hydroxyphenyl)-5,7-dimethoxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O5/c1-20-12-7-14(21-2)16-15(8-12)22-9-13(17(16)19)10-3-5-11(18)6-4-10/h3-9,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBVKMUAJDLNMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)C(=O)C(=CO2)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[2-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)ethyl]acetamide](/img/structure/B2825169.png)
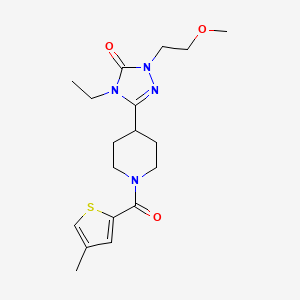
![3-(4-Chlorophenyl)-6-(naphthalen-1-ylmethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2825176.png)
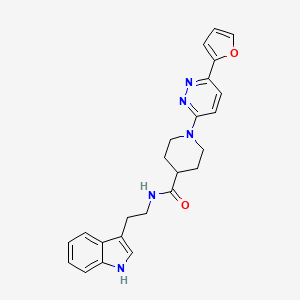
![3-(3,4-dimethylphenyl)-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2825179.png)
![6-(3-methoxyphenyl)-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2825180.png)
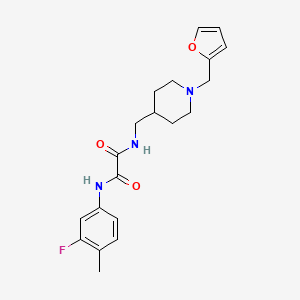
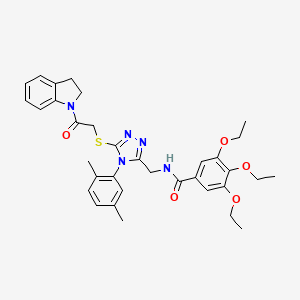
![N-(2-methylpropyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2825183.png)
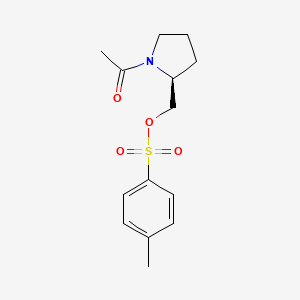
![9-(4-ethylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2825185.png)
![2-(2-fluorophenoxy)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2825186.png)

